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molecular formula C13H8BrClO2S B8382448 2-[(3-Chlorophenyl)thio]-5-bromobenzoic acid

2-[(3-Chlorophenyl)thio]-5-bromobenzoic acid

Cat. No. B8382448
M. Wt: 343.62 g/mol
InChI Key: CVXWBYRBQLKJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05665760

Procedure details

To a mixture of 3-chlorothiophenol (20 g, 0.138 mol), cupric acetate (1.75 g) and DMF (199 mL) under N2 was added in portions K2CO3 (23 g). The mixture was heated to 150° C. and then 2,5-dibromobenzoic acid (43.5 g) was added. The mixture was heated overnight, poured into water (600 mL), filtered, the filtrate was treated with charcoal and filtered again. The filtrate was acidified with conc. HCl, extracted with CHCl3, the organic layer was washed with brine and dried over Na2SO4. The solvent was removed in vacuo to afford 28.9 g of 2-[(3-chlorophenyl)thio]-5-bromobenzoic acid.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
199 mL
Type
reactant
Reaction Step One
Name
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
43.5 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1.CN(C=O)C.C([O-])([O-])=O.[K+].[K+].Br[C:21]1[CH:29]=[CH:28][C:27]([Br:30])=[CH:26][C:22]=1[C:23]([OH:25])=[O:24]>O>[Cl:1][C:2]1[CH:3]=[C:4]([S:8][C:21]2[CH:29]=[CH:28][C:27]([Br:30])=[CH:26][C:22]=2[C:23]([OH:25])=[O:24])[CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)S
Name
cupric acetate
Quantity
1.75 g
Type
reactant
Smiles
Name
Quantity
199 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
43.5 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)Br
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the filtrate was treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered again
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)SC1=C(C(=O)O)C=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 28.9 g
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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